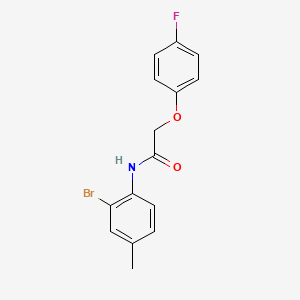
N-(2-bromo-4-methylphenyl)-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related acetamide derivatives involves multi-step chemical reactions, starting from primary compounds like 3-fluoro-4-cyanophenol or p-acetamidophenol, followed by processes such as alkylation, nitration, or reaction with chlorotrimethylsilane for silylated derivatives. These processes highlight the complexity and the chemoselectivity required in synthesizing such compounds, aiming for high yield and purity (Yang Man-li, 2008) (Zhang Da-yang, 2004) (A. Nikonov et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves advanced techniques such as IR, 1H NMR, 13C NMR, and X-ray diffraction. These studies provide detailed insights into the compound's molecular geometry, including bond lengths, angles, and dihedral angles, revealing the compound's three-dimensional conformation and intramolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's chemical behavior and reactivity (Yonas Habtegiorghies Belay et al., 2012).
Chemical Reactions and Properties
Chemical reactions and properties of acetamide derivatives are significantly influenced by their functional groups and molecular structure. For instance, the presence of fluorophenoxy and bromomethyl groups can impact the compound's reactivity towards nucleophilic substitution or addition reactions. Additionally, the interaction between these functional groups and other molecular entities can lead to various chemical behaviors, including the formation of complex hydrogen-bonding patterns or reactivity towards specific reagents or catalysts (Deepali B Magadum & G. Yadav, 2018).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, solubility, and crystalline structure, are closely tied to their molecular structure. X-ray crystallography studies, for example, reveal how intermolecular interactions, like hydrogen bonding and π-π interactions, dictate the compound's solid-state arrangement, influencing its physical stability, solubility in various solvents, and potential applications in materials science (Xiangjun Qian et al., 2012).
Chemical Properties Analysis
The chemical properties of N-(2-bromo-4-methylphenyl)-2-(4-fluorophenoxy)acetamide and its analogs, including reactivity, chemical stability, and interaction with various chemical agents, can be inferred from studies on similar compounds. These properties are essential for potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound's reactivity with specific reagents, stability under various conditions, and its ability to undergo chemical transformations are crucial for harnessing its full potential (P. Jansukra et al., 2021).
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-10-2-7-14(13(16)8-10)18-15(19)9-20-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQQGADBRQIXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-(4-fluorophenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5620636.png)
![8-methyl-2-(4-methylphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5620639.png)
![2-methyl-N-(1,4-oxazepan-6-ylmethyl)thieno[3,2-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5620641.png)
![2-[2-(9-oxa-2-azaspiro[5.5]undec-2-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5620656.png)
![5'-[(2-fluorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B5620678.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B5620680.png)
![2-(2-methoxyethyl)-8-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5620683.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5620690.png)
![4-[3-(4-isopropylphenyl)acryloyl]morpholine](/img/structure/B5620695.png)
![(3aS*,10aS*)-2-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5620706.png)
![1-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5620719.png)
![5-[(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-1H-benzimidazole](/img/structure/B5620734.png)
